trans-Tetradec-11-enoic acid
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Overview
Description
11-tetradecenoic acid is a tetradecenoic acid having its double bond in the 11-position.
Scientific Research Applications
Marine Environment Applications
Research has shown that cis-vaccenic acid, closely related to trans-Tetradec-11-enoic acid, has significant relevance in the marine environment. It's used as a bacterial biomarker. Studies have explored the photodegradation products of cis-vaccenic acid in marine bacteria, providing insight into the biogeochemical processes in the ocean. This research suggests that the photodegradation of heterotrophic bacteria attached to senescent phytoplanktonic cells is a likely source of cis-vaccenic acid oxidation products detected in situ (Rontani et al., 2003).
Plant Chemistry
In the field of plant chemistry, this compound has been identified in the flowers and seed pods of Impatiens glandulifera (Himalayan balsam). Its structural characterization contributes to our understanding of the complex chemical makeup of plants, which can have implications for ecology and pharmacology (Ortin & Evans, 2013).
Insect Pheromones
The compound has been synthesized as a component of the pheromones of many species of insects, particularly in the order Lepidoptera. This synthesis plays a crucial role in the study of insect behavior and pest control strategies (Odinokov et al., 2004).
Fluorophore Targeting in Cellular Studies
In cell biology, derivatives of this compound have been used for specific fluorescence labeling of proteins. This is crucial for studying protein functions and interactions within living cells, enhancing our understanding of cellular processes (Liu et al., 2012).
Bioconversion in Humans
Studies have investigated the bioconversion of vaccenic acid (closely related to this compound) to conjugated linoleic acid in humans. This has implications for understanding the metabolism of dietary fats and their role in human health (Turpeinen et al., 2002).
Properties
Molecular Formula |
C14H26O2 |
---|---|
Molecular Weight |
226.35 g/mol |
IUPAC Name |
(E)-tetradec-11-enoic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h3-4H,2,5-13H2,1H3,(H,15,16)/b4-3+ |
InChI Key |
FWWOMPFHMRPXIH-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCCCCCCCCC(=O)O |
SMILES |
CCC=CCCCCCCCCCC(=O)O |
Canonical SMILES |
CCC=CCCCCCCCCCC(=O)O |
Synonyms |
11-tetradecenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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